molecular formula C15H10F3N3OS B11284041 2,2,2-trifluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

2,2,2-trifluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B11284041
M. Wt: 337.3 g/mol
InChI Key: HDZATRLIDGEELS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide is an organic compound with a complex structure that includes trifluoromethyl, thiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2,2,2-Trifluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects[7][7].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide is unique due to its specific combination of trifluoromethyl, thiazole, and pyridine moieties. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H10F3N3OS

Molecular Weight

337.3 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H10F3N3OS/c1-8-9(12-20-11-6-3-7-19-13(11)23-12)4-2-5-10(8)21-14(22)15(16,17)18/h2-7H,1H3,(H,21,22)

InChI Key

HDZATRLIDGEELS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(F)(F)F)C2=NC3=C(S2)N=CC=C3

Origin of Product

United States

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